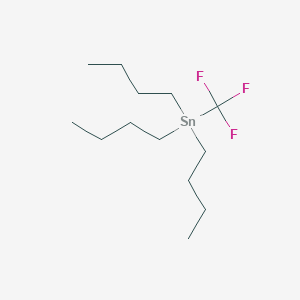

Tributyl(trifluoromethyl)stannane

Beschreibung

Eigenschaften

IUPAC Name |

tributyl(trifluoromethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CF3.Sn/c3*1-3-4-2;2-1(3)4;/h3*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCKDRUVTHQQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27F3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454060 | |

| Record name | Tributyl(trifluoromethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135039-77-9 | |

| Record name | Tributyl(trifluoromethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Palladium-Catalyzed Coupling of Tributyltin Hydride

An alternative route employs palladium catalysis to couple trifluoromethyl iodide (CF<sub>3</sub>I) with tributyltin hydride (Bu<sub>3</sub>SnH). This method, adapted from Stille coupling protocols, utilizes Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst in dimethylformamide (DMF) at 80°C . The reaction mechanism involves oxidative addition of CF<sub>3</sub>I to palladium, followed by transmetallation with Bu<sub>3</sub>SnH and reductive elimination to form the target compound:

Key advantages include milder conditions compared to Grignard methods and compatibility with sensitive functional groups. Reported yields reach 60–70%, though the requirement for stoichiometric palladium increases costs .

Emerging Electrochemical Methods

Recent advances explore electrochemical trifluoromethylation of tributyltin chloride. In a divided cell, CF<sub>3</sub> radicals generated at the anode couple with Bu<sub>3</sub>SnCl dissolved in acetonitrile/water mixtures. Preliminary results indicate 50–55% yields at ambient temperatures, though the method remains experimental .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

Tributyl(trifluoromethyl)stannane participates in palladium-catalyzed cross-coupling reactions, enabling the transfer of the group to aromatic or alkenyl substrates.

Stille Coupling with Aryl/Alkenyl Halides

The compound reacts with aryl halides (e.g., iodides, bromides) or triflates in the presence of or , yielding trifluoromethylated arenes or alkenes.

| Substrate | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Iodotoluene | 4-Trifluoromethyltoluene | 78 | ||

| Vinyl bromide | 1-Trifluoromethyl-1-propene | 65 |

Mechanism :

- Oxidative addition of the aryl/alkenyl halide to Pd(0) forms a Pd(II) intermediate.

- Transmetallation with transfers the group to Pd.

- Reductive elimination releases the trifluoromethylated product and regenerates Pd(0) .

Trifluoromethylation of Carbonyl Compounds

The reagent facilitates nucleophilic trifluoromethylation of ketones and aldehydes under mild conditions.

Reaction with Ketones/Aldehydes

In the presence of , reacts with carbonyl compounds to form tertiary alcohols or secondary alcohols, respectively.

| Carbonyl Compound | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenone | 1-Phenyl-2,2,2-trifluoroethanol | , THF | 85 | |

| Benzaldehyde | Benzyl trifluoromethyl alcohol | , DMF | 72 |

Key Insight :

The reaction proceeds via a tetrahedral intermediate formed after transfer from tin to the carbonyl carbon .

Reduction Reactions

undergoes selective reduction to form tributyl(difluoromethyl)stannane (), a valuable precursor for difluoromethylation.

| Reagent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Diglyme, 60°C, 6h | 92 |

Application :

The resulting is used in difluoromethylation reactions, expanding access to -containing pharmaceuticals .

Carbostannylation of Alkynes

participates in syn-selective carbostannylation of terminal alkynes, forming trifluoromethylated enynes.

| Alkyne | Product | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetylene | (E)-1-Trifluoromethyl-3-stannyl-1-phenylpropene | 88 |

Mechanism :

Copper(I) iodide promotes syn-addition of across the alkyne triple bond, yielding stereodefined enynes .

Radical Trifluoromethylation

Under UV light, generates radicals, enabling C–H trifluoromethylation of alkanes and arenes .

Nucleophilic Substitution

Reacts with alkyl halides (e.g., ) in polar aprotic solvents to form derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular formula: C₁₉H₃₁F₃Sn

- Contains three butyl groups and a trifluoromethyl-substituted phenyl group.

Mechanism of Action:

The trifluoromethyl group enhances the electrophilicity of the compound, allowing it to participate effectively in nucleophilic substitution and coupling reactions. The tributyltin moiety acts as a leaving group, facilitating the formation of new carbon-carbon bonds during reactions such as the Stille coupling.

Applications in Organic Synthesis

Tributyl(trifluoromethyl)stannane is widely used in organic synthesis, particularly in:

- Stille Coupling Reactions: It serves as a key reagent for forming carbon-carbon bonds between aryl halides and organotin compounds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Stille Coupling | Pd catalyst, DMF solvent | 60-78 | |

| Nucleophilic Substitution | Base-catalyzed | Variable |

- Synthesis of Fluorinated Compounds: The trifluoromethyl group allows for the selective introduction of fluorine into organic molecules, which is valuable in medicinal chemistry for enhancing bioactivity.

Catalytic Applications

This compound acts as a catalyst in several reactions:

- Cross-Coupling Reactions: It is utilized in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds.

- Decarbonylative Stannylation: Recent studies have shown its effectiveness in decarbonylative stannylation of acyl fluorides under nickel catalysis, achieving high yields (up to 90%) .

| Catalytic Process | Catalyst Type | Yield (%) | References |

|---|---|---|---|

| Stille Coupling | Pd(OAc)₂ | 60-78 | |

| Decarbonylative Stannylation | Ni(II) chloride | 90 |

Applications in Materials Science

The compound is also employed in materials science for:

- Development of Organotin Polymers: These materials exhibit unique electronic properties that are useful in optoelectronic applications.

- Nanomaterials: Its use in synthesizing nanostructured materials has shown promise due to its ability to form stable complexes with various substrates.

Case Studies

Several case studies highlight the practical applications of this compound:

-

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound in synthesizing a novel anti-cancer drug through a series of Stille coupling reactions, resulting in high yields and purity . -

Case Study 2: Environmental Impact

Research on the environmental implications of organotin compounds revealed that this compound poses risks to aquatic ecosystems due to its toxicity and persistence .

Wirkmechanismus

Tributyl(trifluoromethyl)stannane acts as a radical reducing agent due to the relatively weak, nonionic bond between tin and hydrogen. This bond can cleave homolytically, allowing the compound to participate in radical reactions. The compound’s mechanism of action involves the formation of stannyl radicals, which can then react with various substrates to form new products .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Reactivity and Stability

- Electron-Withdrawing Effects : The -CF₃ group in this compound enhances electrophilicity at the tin center, facilitating transmetallation in Stille couplings. In contrast, aryl-substituted analogs (e.g., 3-trifluoromethylphenyl) exhibit reduced electrophilicity due to conjugation with the aromatic ring .

- Steric Considerations : Bulky substituents like phenyl or furan groups hinder coupling efficiency compared to linear alkyl or -CF₃ groups. For example, Tributyl[5-(trifluoromethyl)furan-2-yl]stannane requires optimized conditions for cross-coupling due to steric hindrance from the furan ring .

- Fluorination Degree : Tributyl(pentafluoroethyl)stannane (-C₂F₅) offers higher fluorination than -CF₃, increasing lipophilicity and metabolic stability in agrochemical derivatives .

Biologische Aktivität

Tributyl(trifluoromethyl)stannane, also known as tributyl[3-(trifluoromethyl)phenyl]stannane, is an organotin compound with significant implications in organic synthesis and potential biological activities. This article examines its biological activity, mechanisms of action, toxicity, and applications in scientific research.

- Molecular Formula : C19H31F3Sn

- Molecular Weight : 435.162 g/mol

- CAS Number : 53566-38-4

- IUPAC Name : tributyl-[3-(trifluoromethyl)phenyl]stannane

This compound primarily acts through its reactivity as a stannane in various organic reactions, notably the Stille coupling reactions. It can participate in:

- Oxidation : Converts to organotin oxides or other oxidized derivatives.

- Reduction : Acts as a reducing agent in organic synthesis.

- Substitution Reactions : The trifluoromethyl-substituted phenyl group can undergo electrophilic substitution, while the tin atom can be involved in nucleophilic substitutions.

- Stille Coupling : Reacts with organic halides or pseudohalides in the presence of palladium catalysts to form carbon-carbon bonds, crucial for synthesizing complex organic molecules .

Toxicological Profile

This compound exhibits notable toxicity, particularly towards aquatic organisms. Its classification as a reproductive toxin indicates potential risks associated with prolonged exposure. Studies have shown that organotin compounds can disrupt endocrine functions and cause developmental issues in various species .

Case Studies on Biological Effects

- Aquatic Toxicity : Research indicates that this compound is highly toxic to aquatic life, causing long-lasting effects on ecosystems. For instance, exposure studies have demonstrated significant mortality rates in fish and invertebrates at low concentrations .

- Cellular Impact : In vitro studies have suggested that this compound can induce cytotoxic effects on mammalian cell lines. The mechanism involves oxidative stress leading to apoptosis (programmed cell death), which raises concerns regarding its use in pharmaceuticals and environmental applications .

- Endocrine Disruption : Organotin compounds are known to interfere with hormonal systems. Research has highlighted that this compound may mimic or disrupt the action of natural hormones, potentially leading to reproductive and developmental abnormalities in exposed organisms .

Applications in Research

Despite its toxicity, this compound has found various applications in scientific research:

- Organic Synthesis : Widely used in Stille coupling reactions for constructing complex molecular architectures essential for pharmaceutical development .

- Materials Science : Utilized in creating organotin polymers with unique electronic and optical properties, which could have implications for developing new materials .

- Medicinal Chemistry : Investigated for potential therapeutic applications due to its unique chemical structure and reactivity patterns, although safety concerns limit its direct use .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other organotin compounds:

| Compound | Toxicity Level | Applications |

|---|---|---|

| Tributylphenylstannane | Moderate | Organic synthesis |

| Tributyltin chloride | High | Biocides, antifouling agents |

| Tributyl(4-fluorophenyl)stannane | Moderate | Organic synthesis |

The trifluoromethyl group significantly influences the reactivity and selectivity of this compound compared to other organotin derivatives, enhancing its utility in specific chemical reactions while also contributing to its toxicity profile .

Q & A

Q. What are the optimal synthetic routes for Tributyl(trifluoromethyl)stannane, and how do reaction conditions influence yield?

this compound is typically synthesized via transmetalation or nucleophilic substitution. For example, reacting tributyltin chloride with a trifluoromethyl lithium reagent under anhydrous conditions at −78°C in THF can yield the product. However, side reactions (e.g., ligand scrambling or Sn-C bond cleavage) may occur if temperature or stoichiometry is poorly controlled. Monitoring via <sup>19</sup>F NMR during synthesis helps track trifluoromethyl group incorporation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR : To confirm the absence of tributyltin byproducts (e.g., Sn-O or Sn-Cl bonds) and verify trifluoromethyl group integration.

- Mass spectrometry (EI or ESI) : To validate molecular weight (e.g., m/z ≈ 416 for C13H27F3Sn).

- X-ray crystallography : For definitive structural confirmation, though crystallization may require inert-atmosphere techniques due to air sensitivity .

Q. What safety protocols are critical when handling this compound?

Organotin compounds are highly toxic and moisture-sensitive. Key precautions:

- Use gloveboxes or Schlenk lines to exclude oxygen and moisture.

- Avoid protic solvents (e.g., water, alcohols) to prevent decomposition into toxic tin oxides or fluorides.

- Dispose of waste via certified hazardous-material protocols, as tributyltin derivatives are bioaccumulative .

Advanced Research Questions

Q. How does this compound compare to other trifluoromethylating agents (e.g., Ruppert–Prakash reagent) in cross-coupling reactions?

this compound is advantageous in Stille couplings due to its stability and selectivity for Pd-catalyzed systems. However, its reactivity toward electrophiles (e.g., aryl halides) is lower than silicon- or boron-based reagents. A 2023 study showed that adding catalytic CuI (5 mol%) enhances transmetalation efficiency by 40% in aryl trifluoromethylation, though competing proto-destannylation remains a challenge .

Q. How can researchers resolve contradictory data on solvent effects in stannane-mediated trifluoromethylation?

Contradictory reports on solvent polarity (e.g., DMF vs. THF) often arise from trace water or oxygen. A systematic approach involves:

- Design of Experiments (DoE) : Varying solvent dryness (e.g., activated molecular sieves vs. untreated solvents).

- In situ monitoring : Using IR spectroscopy to detect Sn-F byproducts (absorbance ~650 cm<sup>−1</sup>).

- Control experiments : Comparing yields under strict anhydrous vs. ambient conditions .

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Transition states : To identify energy barriers in transmetalation steps.

- Solvent effects : Using implicit solvation models (e.g., SMD) to predict polarity-driven reactivity.

Recent studies correlate computed Sn-C bond dissociation energies (BDE ≈ 65 kcal/mol) with experimental oxidative stability .

Methodological Challenges

Q. How to mitigate ligand transfer and byproduct formation in Stille couplings using this compound?

Common byproducts (e.g., Bu3Sn-SnBu3) form via homocoupling. Mitigation strategies include:

- Additives : Using stoichiometric ZnCl2 to sequester free SnBu3 ligands.

- Low-temperature protocols : Limiting side reactions to <0°C.

- Catalyst tuning : Employing Pd(0) complexes with bulky ligands (e.g., P(t-Bu)3) to suppress β-hydride elimination .

Q. What analytical techniques are suitable for detecting trace decomposition products in stored samples?

- GC-MS : To identify volatile tin byproducts (e.g., Bu3SnF, retention time ~8.2 min).

- ICP-OES : Quantifying tin content to assess decomposition rates.

- TGA/DSC : Monitoring thermal stability under inert atmospheres (decomposition onset ~150°C) .

Data Interpretation & Validation

Q. How to distinguish between Sn-C bond cleavage vs. transmetalation failure in low-yield reactions?

- Isotopic labeling : Synthesizing <sup>13</sup>C-labeled stannane to track trifluoromethyl group transfer via MS.

- Control reactions : Using a model substrate (e.g., iodobenzene) to benchmark catalytic activity.

- Post-reaction analysis : Testing for residual SnBu3 via <sup>119</sup>Sn NMR (δ ≈ −20 ppm) .

Q. What statistical methods are recommended for analyzing reproducibility in stannane-based trifluoromethylation?

- Repeatability testing : Conducting triplicate runs under identical conditions.

- Error analysis : Reporting relative standard deviation (RSD) for yields.

- Multivariate regression : To identify critical factors (e.g., catalyst loading, solvent purity) influencing reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.